Z‑Specific Stereochemistry as a Critical Quality Attribute vs. E‑Isomer Impurity in Selinexor Synthesis
The target compound is the Z‑isomer of the acrylic acid intermediate for Selinexor. In the early Karyopharm synthetic route, the corresponding isopropyl ester (the direct precursor) was isolated as a 9:1 mixture of Z‑to‑E isomers, meaning that without stereochemical control approximately 10% of the material is the undesired E‑isomer . The E‑isomer of the final drug (E‑KPT-330, CAS 1421923-86-5) is a CYP3A4 metabolite, not the active pharmaceutical agent . The improved process described in US 2022/0242832 was specifically developed to deliver the compound of structural formula (III) in high yield and stereoselectivity, eliminating the need for multiple chromatographic purification steps that were required in prior art to achieve the desired high Z‑isomeric content [1].
| Evidence Dimension | Stereochemical purity (Z/E ratio) of the isopropyl ester precursor during Selinexor synthesis |
|---|---|
| Target Compound Data | Z-isomer (target configuration required for active Selinexor) |
| Comparator Or Baseline | E-isomer impurity: approximately 10% of the isopropyl ester intermediate mixture in the prior art synthesis (9:1 Z/E ratio) |
| Quantified Difference | Approximately 10% E-isomer contamination in the prior art ester intermediate; the improved patent process claims high stereoselectivity with elimination of E-isomer removal steps |
| Conditions | Synthesis of Selinexor via Karyopharm's original route vs. improved process in US 2022/0242832 |
Why This Matters
Procurement of the Z-isomer with certified stereochemical purity directly reduces the burden of downstream purification and ensures that the final API meets regulatory specifications for isomeric content.
- [1] U.S. Patent Application Publication No. 2022/0242832 A1. PROCESS FOR PREPARING XPO1 INHIBITORS AND INTERMEDIATES FOR USE IN THE PREPARATION OF XPO1 INHIBITORS. Published August 4, 2022. View Source
